Cas no 1884570-07-3 (tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate)

Tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functionality. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly for peptidomimetics and bioactive molecule development. The Boc group enhances stability during reactions, while the hydroxyl group offers a handle for further functionalization. This compound is commonly employed in medicinal chemistry for its compatibility with diverse coupling reactions and selective deprotection conditions. Its well-defined structure ensures reproducibility in synthetic routes, making it a reliable building block for complex organic frameworks.
tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate structure
1884570-07-3 structure
Product name:tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate
CAS No:1884570-07-3
MF:C10H21NO3
MW:203.278643369675
CID:5921463
PubChem ID:118928501

tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(1S)-1-(hydroxymethyl)propyl]-N-methyl-, 1,1-dimethylethyl ester
    • tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate
    • EN300-22905275
    • tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
    • SCHEMBL17571449
    • 1884570-07-3
    • Inchi: 1S/C10H21NO3/c1-6-8(7-12)11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3/t8-/m0/s1
    • InChI Key: FJYHDLDGOYIHGP-QMMMGPOBSA-N
    • SMILES: C(OC(C)(C)C)(=O)N([C@H](CO)CC)C

Computed Properties

  • Exact Mass: 203.15214353g/mol
  • Monoisotopic Mass: 203.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.004±0.06 g/cm3(Predicted)
  • Boiling Point: 275.6±19.0 °C(Predicted)
  • pka: 14.65±0.10(Predicted)

tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22905275-0.25g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
0.25g
$1170.0 2024-06-20
Enamine
EN300-22905275-2.5g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
2.5g
$2492.0 2024-06-20
Enamine
EN300-22905275-0.1g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
0.1g
$1119.0 2024-06-20
Enamine
EN300-22905275-0.05g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
0.05g
$1068.0 2024-06-20
Enamine
EN300-22905275-10.0g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
10.0g
$5467.0 2024-06-20
Enamine
EN300-22905275-10g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3
10g
$5467.0 2023-09-15
Enamine
EN300-22905275-0.5g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
0.5g
$1221.0 2024-06-20
Enamine
EN300-22905275-5.0g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
5.0g
$3687.0 2024-06-20
Enamine
EN300-22905275-1g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3
1g
$1272.0 2023-09-15
Enamine
EN300-22905275-1.0g
tert-butyl N-[(2S)-1-hydroxybutan-2-yl]-N-methylcarbamate
1884570-07-3 95%
1.0g
$1272.0 2024-06-20

Additional information on tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate

Research Brief on tert-Butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate (CAS: 1884570-07-3) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-(2S)-1-hydroxybutan-2-yl-N-methylcarbamate (CAS: 1884570-07-3) has recently emerged as a significant intermediate in pharmaceutical synthesis and chemical biology research. This chiral carbamate derivative has shown particular promise in the development of novel therapeutic agents, especially in the field of protease inhibitors and small molecule modulators of biological targets. Recent studies have highlighted its utility as a key building block in the synthesis of complex molecules with potential applications in oncology, neurology, and infectious diseases.

Structural analysis reveals that the compound's stereochemical configuration at the 2-position and its protected hydroxyl group contribute to its versatility in synthetic applications. The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic transformations while allowing for selective deprotection when needed. This characteristic has made it particularly valuable in multi-step syntheses where orthogonal protection strategies are required.

Recent pharmacological studies utilizing this intermediate have focused on its incorporation into potential drug candidates targeting protein-protein interactions. The compound's scaffold has demonstrated favorable pharmacokinetic properties in preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies, with particular advantages in blood-brain barrier penetration - a property that has sparked interest in central nervous system (CNS) drug development programs.

In synthetic methodology developments, researchers have reported innovative approaches to the asymmetric synthesis of this compound, achieving excellent enantiomeric excess (ee > 99%) through novel catalytic systems. These advances have significantly improved the efficiency of producing this intermediate at scale, addressing previous challenges in industrial-scale production of enantiomerically pure forms.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has been particularly noteworthy. Its structural features have enabled the construction of effective linkers between target-binding moieties and E3 ligase recruiters, with recent publications demonstrating improved degradation efficiency and selectivity profiles compared to previous generation compounds.

Emerging safety data from preclinical studies suggest favorable toxicological profiles for derivatives incorporating this intermediate, with no significant off-target effects observed in comprehensive screening panels. This safety profile, combined with the compound's synthetic versatility, positions it as a valuable scaffold in medicinal chemistry programs aiming to develop first-in-class therapeutics.

Future research directions highlighted in recent literature include exploration of its applications in antibody-drug conjugates (ADCs) and as a component in novel drug delivery systems. The compound's chemical handle for conjugation and its demonstrated stability under physiological conditions make it particularly attractive for these advanced therapeutic modalities.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica